Phenyl-pyridazin-3-yl-methanone, also known as 3-phenylpyridazin-6-one, is a compound that belongs to the class of pyridazines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties. The compound is characterized by a phenyl group attached to a pyridazine ring, specifically at the 3-position.
Phenyl-pyridazin-3-yl-methanone can be synthesized through various chemical reactions involving pyridazine derivatives and phenyl groups. It is often used as a precursor or intermediate in the synthesis of more complex heterocyclic compounds.
The synthesis of Phenyl-pyridazin-3-yl-methanone typically involves several steps, including cyclization and functionalization of pyridazine derivatives. One common method includes the reaction of 3-chloropyridazine with phenyl groups in the presence of suitable reagents.
For instance, one synthesis route involves heating 6-substituted phenylpyridazinones with phosphorus oxychloride to yield chlorinated intermediates, which are then reacted with hydrazine to form the target compound .
Phenyl-pyridazin-3-yl-methanone consists of a pyridazine ring with a carbonyl group at the 3-position and a phenyl substituent at the 6-position. The molecular structure can be represented as follows:
Phenyl-pyridazin-3-yl-methanone can participate in various chemical reactions, including:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for Phenyl-pyridazin-3-yl-methanone, particularly in biological contexts, often involves its interaction with biological targets such as enzymes or receptors. For example:
Quantitative data on its efficacy typically involve measuring the half-maximal inhibitory concentration (IC50) against various microbial strains or cancer cell lines .
Relevant physicochemical data can be found in various chemical databases and literature sources .
Phenyl-pyridazin-3-yl-methanone has several scientific applications:
The compound's diverse applications underscore its significance in both academic research and industrial chemistry .
The medicinal exploration of pyridazinones began in the 1970s with cardiovascular agents like zardaverine and imazodan—phosphodiesterase III (PDE III) inhibitors developed as cardiotonics and vasodilators. These early compounds established the pyridazinone core as a critical pharmacophore for modulating cyclic nucleotide signaling pathways [4] [8]. Structural refinements in the 1990s yielded TAK-063, a pyridazinone-based PDE10A inhibitor (IC₅₀ = 0.30 nM) with >15,000-fold selectivity over other phosphodiesterases. X-ray crystallography revealed its binding mechanism: the pyridazinone carbonyl formed hydrogen bonds with Gln716, while the trifluoromethylphenyl group engaged in π-π stacking with Phe686/Phe719 in the PDE10A active site [2]. Contemporary research has expanded into kinase inhibition (e.g., FGFR inhibitors) and neurodegenerative therapeutics, leveraging the scaffold’s capacity for multi-target engagement [5] [9].
Table 1: Key Milestones in Pyridazinone Drug Development
Timeframe | Therapeutic Area | Representative Agents | Clinical Significance |
---|---|---|---|
1970s–1980s | Cardiovascular | Zardaverine, Imazodan | PDE III inhibition; inotropic/vasodilatory effects |
1990s–2000s | CNS Disorders | TAK-063 | PDE10A inhibition for schizophrenia (entered clinical trials) |
2010s–Present | Oncology | Pyrazolo[3,4-d]pyridazinones | Covalent FGFR inhibitors (e.g., compound 10h, TGI = 91.6% in xenografts) |
2020s | Neurodegeneration | 2-Aminoalkyl-6-(2-hydroxyphenyl) derivatives | Multitarget agents for Alzheimer’s (AChE/Aβ inhibition) |
The pyridazinone nucleus enables intentional polypharmacology through strategic substituent placement:
Alzheimer’s-focused derivatives exemplify scaffold versatility: 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones inhibit acetylcholinesterase (AChE) and amyloid-beta aggregation simultaneously. The 2-hydroxyphenyl moiety enhances solubility and metal chelation, while the aminoalkyl chain promotes CNS penetration—addressing multiple AD pathological pathways [9].
Table 2: Hydrogen-Bonding Patterns in Pyridazinone-Protein Interactions
Target Protein | Pyridazinone Substituent | Interacting Residue | Effect on Activity |
---|---|---|---|
PDE10A | C=O at C-3 | Gln716 (H-bond) | Anchor to hinge region |
N-2 | Tyr514 (water-mediated) | Enhanced selectivity | |
C-5 OCH₃ | Gln716 (H-bond) | 16-fold potency increase | |
FGFR1 | Pyridazinone core | Ala564/Glu562 (3 H-bonds) | Basis for covalent inhibitor design |
AChE | 2-Aminoalkyl group | Catalytic anionic site | Dual AChE inhibition and Aβ modulation |
Phenyl-pyridazin-3-yl-methanone (CAS 60906-52-7; C₁₁H₈N₂O) structurally integrates a benzoyl group with the pyridazinone N-heterocycle. This architecture merges ketone reactivity with heteroaromatic electronics, creating a versatile synthon for complex molecule synthesis [7] [10]. Key chemical attributes include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: